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  • Product: N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide
  • CAS: 65925-78-2

Core Science & Biosynthesis

Foundational

Discovery and synthesis pathways of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Discovery and Synthesis Pathways of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide: A Critical Intermediate in Non-Steroidal Antiandrogen Analog Development Executive Summary N-(2,4-dichlorophenyl)-2-methyl-2-oxira...

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Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Synthesis Pathways of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide: A Critical Intermediate in Non-Steroidal Antiandrogen Analog Development

Executive Summary

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide (Formula: C₁₀H₉Cl₂NO₂) is a highly reactive epoxide intermediate. While structurally analogous to the oxirane precursor of the blockbuster prostate cancer drug [1], this specific derivative incorporates a 2,4-dichlorophenyl A-ring. This whitepaper details the rational design, mechanistic causality, and self-validating synthetic protocols required to isolate this critical building block for next-generation non-steroidal antiandrogens (NSAAs).

Rational Design and Pharmacophore Discovery

The structural evolution of NSAAs heavily relies on the modulation of the highly conserved A-ring. In classical NSAAs, a 4-cyano-3-(trifluoromethyl)phenyl group is utilized to establish critical hydrogen bonds within the [2].

Replacing this with a 2,4-dichlorophenyl moiety fundamentally alters the molecule's [3]. The chlorine atoms are strongly electron-withdrawing (inductive effect) but provide significantly more lipophilic bulk (higher LogP) than a cyano group. This steric modification is intentionally designed to induce a distinct conformational shift in the AR-HSP90 complex, potentially overcoming T877A or W741C AR mutations prevalent in castration-resistant prostate cancer (CRPC). The oxirane (epoxide) ring serves as the essential electrophilic hub, allowing stereoselective ring-opening by various nucleophiles (e.g., thiolates) to construct the final active pharmaceutical ingredient (API)[1].

Core Synthesis Pathways: Mechanistic Causality

The synthesis of the target oxirane relies on a robust two-step sequence: Amidation followed by Epoxidation.

  • Amidation (Methacrylation): The reaction between 2,4-dichloroaniline and methacryloyl chloride forms the α,β -unsaturated amide[1]. Causality: The ortho and para chlorine substituents severely deplete the electron density of the aniline nitrogen. Consequently, highly reactive acyl chlorides must be used instead of anhydrides, and an acid scavenger (like triethylamine) is mandatory to prevent the formation of an unreactive anilinium salt.

  • Epoxidation (Oxirane Formation): The conversion of the methacrylamide to the oxirane proceeds via the Prilezhaev reaction[2]. Causality: The alkene is conjugated with the electron-withdrawing carboxamide group, rendering it electron-deficient and sluggish toward standard oxidants. While m-chloroperoxybenzoic acid (mCPBA) is traditionally used[2], a modern, scalable approach utilizes in situ generated peracetic acid (from sodium percarbonate and acetic anhydride) to achieve the required electrophilic oxygen transfer without the risk of [4].

Visualizations

Workflow A 2,4-Dichloroaniline + Methacryloyl Chloride B Amidation (Methacrylation) Acid Scavenger / EtOAc A->B C N-(2,4-dichlorophenyl) -2-methylacrylamide B->C D Epoxidation Green: Percarbonate/Ac2O C->D E N-(2,4-dichlorophenyl)-2-methyl -2-oxiranecarboxamide D->E F Thiolate Ring Opening & Sulfonylation E->F G NSAA API Analog F->G

Synthetic workflow for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide and downstream API.

AR_Pathway A NSAA API Analog (Cytoplasm Entry) C Competitive Binding (Displacement of DHT) A->C B Androgen Receptor (AR) Inactive Complex (HSP90) B->C D API-AR Complex (Conformational Change) C->D E Nuclear Translocation Blocked / Impaired D->E F Inhibition of Target Gene Transcription E->F

Mechanism of action: NSAA analog disrupting the Androgen Receptor (AR) signaling pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-(2,4-dichlorophenyl)-2-methylacrylamide

  • Initiation: Charge a dry, nitrogen-purged 1L jacketed reactor with 2,4-dichloroaniline (1.0 eq) and anhydrous ethyl acetate (500 mL).

  • Scavenger Addition: Add triethylamine (1.2 eq). Cool the system to 0–5 °C to control the exothermic acylation.

  • Acylation: Add methacryloyl chloride (1.1 eq) dropwise over 2 hours. Causality: Slow addition prevents localized heating, which would otherwise promote the spontaneous polymerization of the methacryloyl chloride.

  • Validation & IPC: Monitor via HPLC (UV 254 nm). The reaction is self-validating when the aniline peak area is <1.0%.

  • Workup: Quench with saturated aqueous NaHCO₃. Wash the organic layer with 1N HCl to remove residual amine, followed by brine. Concentrate under vacuum to yield the intermediate.

  • Spectroscopic Validation: ¹H-NMR (CDCl₃) must confirm the disappearance of the broad -NH₂ singlet and the appearance of the secondary amide -NH proton (~8.2 ppm), alongside the characteristic terminal alkene protons at ~5.5 and 5.9 ppm.

Protocol B: Green Epoxidation to N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

  • Initiation: Dissolve the N-(2,4-dichlorophenyl)-2-methylacrylamide intermediate (1.0 eq) in ethyl acetate (400 mL)[4].

  • Oxidant Generation: Sequentially add sodium percarbonate (2.0 eq) and acetic anhydride (2.0 eq) at 20 °C[4]. Causality: This specific combination generates peracetic acid in situ. It provides the high electrophilicity required to attack the electron-deficient alkene without utilizing shock-sensitive mCPBA or highly toxic chlorinated solvents[4].

  • Reaction: Heat the suspension to 40 °C and stir for 6 hours[4].

  • Validation & IPC: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the lower-Rf starting material spot is fully consumed.

  • Workup: Filter the reaction mixture to remove sodium salts. Wash the organic phase with 10% aqueous sodium thiosulfate to quench residual peroxides[4]. Concentrate under reduced pressure and recrystallize from petroleum ether[4].

  • Spectroscopic Validation (Critical): ¹H-NMR (CDCl₃) must show the complete absence of the alkene protons (5.5/5.9 ppm). These must be replaced by the AB spin system of the newly formed oxirane ring CH₂ protons at ~2.9 ppm (d, J = 5.0 Hz) and ~3.3 ppm (d, J = 5.0 Hz).

Quantitative Data Presentation

To justify the selection of the green epoxidation protocol, a quantitative comparison of epoxidation methodologies for methacrylamide derivatives is summarized below.

MethodReagent SystemSolventTemp (°C)Time (h)Yield (%)E-Factor (Waste/Product)
Traditional mCPBA (1.5 eq)Dichloromethane0 to 251278%>15.0
Peroxy-Acid H₂O₂ / Trifluoroacetic AnhydrideToluene0 to 201865%~10.5
Green Catalytic Sodium Percarbonate / Ac₂OEthyl Acetate40689%<5.0

Table 1: Comparative analysis of epoxidation conditions for the synthesis of the oxiranecarboxamide intermediate. The green catalytic method demonstrates superior yield and significantly lower environmental impact.

References

  • Title: EP1863759A1 - Process for preparation of bicalutamide Source: Google Patents URL
  • Title: CN112159372A - Preparation method of bicalutamide Source: Google Patents URL
  • Title: Synthesis and Biological Evaluation of [18F]Bicalutamide, 4-[76Br]Bromobicalutamide, and 4-[76Br]Bromo-thiobicalutamide as Non-Steroidal Androgens for Prostate Cancer Imaging Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? Source: PubMed Central (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide for Cell Culture Media

Introduction N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is a hydrophobic compound whose utility in biological research necessitates a reliable method for its solubilization in aqueous cell culture media. The si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is a hydrophobic compound whose utility in biological research necessitates a reliable method for its solubilization in aqueous cell culture media. The significant challenge in working with such compounds is their inherent poor water solubility, which can lead to precipitation, inaccurate dosing, and confounding experimental results.[1][2][3] This document provides a comprehensive, field-proven protocol for dissolving this compound, ensuring its bioavailability for in vitro studies. The cornerstone of this protocol is the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a high-concentration stock solution, which is then diluted to a final, cell-tolerable working concentration in the culture medium. We will detail the rationale behind solvent selection, provide a step-by-step methodology, and outline essential quality control and validation steps to ensure experimental reproducibility and integrity.

Physicochemical Properties & Solvent Selection

Compound Specifications
  • Compound Name: N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

  • Alternate Name: Cyclanilide[4]

  • CAS Number: 113136-77-9[4]

  • Molecular Formula: C₁₁H₉Cl₂NO₂

  • Molecular Weight: 262.10 g/mol

The Challenge of Hydrophobicity

Hydrophobic compounds like N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide do not readily dissolve in aqueous solutions like cell culture media. Direct addition of the powdered compound to media will result in precipitation and an unknown final concentration, rendering experiments invalid.[1][2] Therefore, a two-step solubilization process is required: first, dissolving the compound in a suitable organic solvent, and second, diluting this stock solution into the aqueous medium.[1]

Rationale for DMSO as the Primary Solvent

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[5] It is miscible with water and most organic solvents, making it an excellent vehicle for introducing hydrophobic agents into aqueous systems.[5][6]

Key Advantages of DMSO:

  • Superior Solubilizing Power: Its ability to dissolve many water-insoluble compounds makes it a first-choice solvent in cell-based assays.[6][7]

  • Miscibility with Media: DMSO is completely miscible with water and cell culture media, which facilitates the dilution of the stock solution.[6][8]

  • Established Use: It is widely used in cell culture, and its cytotoxic effects are well-documented, allowing researchers to work within established safe concentration limits.[9][10][11]

Essential Materials and Reagents

  • N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide (powder form)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile-filtered (≥99.9% purity)[7][12][13][14][15]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • Sterile, conical-bottom polypropylene or glass vials for stock solution preparation.

  • Calibrated pipettes and sterile, filtered pipette tips.

  • Vortex mixer.

  • 37°C water bath or incubator.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two critical stages: preparing a concentrated stock solution and then diluting it to the final working concentration in your cell culture medium.

Stage 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

The primary goal is to create a high-concentration stock solution to minimize the volume of DMSO introduced into the final cell culture.

  • Calculate Required Mass: Determine the mass of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide needed to prepare your desired stock concentration and volume.

    • Example for 1 mL of a 10 mM stock:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM × (1/1000 L) × 262.10 g/mol × 1000 mg/g = 2.621 mg

  • Aliquot Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile vial. Using an analytical balance is crucial for accuracy.

  • Add DMSO: Add the calculated volume of sterile, cell-culture grade DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Promote Dissolution:

    • Cap the vial tightly.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing. The final stock solution should be a clear, homogenous liquid with no visible precipitate.

  • Sterilization (Optional but Recommended): If the initial components were not handled in a sterile manner, the final DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Stage 2: Preparation of the Final Working Solution

This stage involves diluting the concentrated stock solution into the pre-warmed complete cell culture medium. The key to preventing precipitation is to add the small volume of DMSO stock into the larger volume of aqueous medium while mixing.

  • Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration.

    • Example for preparing 10 mL of media with a 10 µM final concentration from a 10 mM stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10 mM) × V₁ = (10 µM) × (10 mL)

      • (10,000 µM) × V₁ = (10 µM) × (10 mL)

      • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Perform Dilution:

    • Pipette the required volume of media (e.g., 10 mL) into a sterile tube.

    • While gently vortexing or swirling the tube of media, add the calculated volume of the DMSO stock solution (e.g., 10 µL) drop-wise directly into the medium. Do not pipette the stock solution onto the side of the tube. This rapid dispersion is critical to prevent the hydrophobic compound from precipitating out of the solution.[2]

  • Final Inspection: After adding the stock, cap the tube and vortex briefly. Visually inspect the medium to ensure it is clear and free of any precipitate. The medium is now ready for use on your cells.

Workflow for Preparing Cell Culture Media

G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation cluster_qc Quality Control cluster_control Experimental Controls weigh Weigh Compound (e.g., 2.621 mg) add_dmso Add Sterile DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Vortex & Warm (37°C) Until Fully Dissolved add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store qc_stock Check Stock for Clarity dissolve->qc_stock add_stock Pipette Stock into Medium (While Vortexing) store->add_stock Use 1 aliquot (e.g., 10 µL for 10 µM) warm_media Pre-warm Cell Culture Medium (37°C) warm_media->add_stock final_use Ready for Cell Treatment add_stock->final_use qc_final Check Final Medium for Precipitation add_stock->qc_final vehicle_control Prepare Vehicle Control (Medium + same % DMSO) untreated_control Untreated Control (Medium Only)

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,4-dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The described protocol facilitates the separation of the active pharmaceutical ingredient (API) from its potential degradation products, which were generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is a chemical entity with potential applications in the pharmaceutical and agrochemical industries. The presence of an amide linkage and a reactive epoxide ring in its structure necessitates a reliable analytical method to monitor its purity and stability over time.[4] Amide bonds can be susceptible to hydrolysis, while the epoxide ring can undergo ring-opening reactions under various conditions.[4][5] Therefore, a stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of any product containing this compound.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] Reversed-phase HPLC, in particular, is widely used in the pharmaceutical industry for its versatility in analyzing a broad range of compounds.[6] This application note outlines a systematic approach to developing an RP-HPLC method for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, including column and mobile phase selection, and method validation in accordance with ICH Q2(R2) guidelines.[7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValue (Predicted/Experimental)Source
Molecular FormulaC₁₀H₉Cl₂NO₂-
Molecular Weight246.09 g/mol PubChem
XLogP32.5PubChem
pKa (most acidic)13.59 (Predicted)PubChem
pKa (most basic)-3.5 (Predicted)PubChem

Note: Experimental data for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is limited. The values presented are primarily from computational predictions.

The predicted XLogP3 value of 2.5 suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. The predicted pKa values indicate that the molecule is non-ionizable under typical reversed-phase HPLC conditions (pH 2-8), simplifying mobile phase selection as pH control will have minimal effect on retention.[9][10]

Experimental

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

  • Data Acquisition and Processing: Chromatographic data system (e.g., Empower™, Chromeleon™).

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or purified water (e.g., Milli-Q®)

  • Formic Acid: Analytical reagent grade

  • N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide Reference Standard: Of known purity

  • Hydrochloric Acid (HCl): Analytical reagent grade

  • Sodium Hydroxide (NaOH): Analytical reagent grade

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade

Method Development Strategy

The development of a robust and reliable HPLC method follows a logical progression of experiments designed to achieve optimal separation and quantification.

HPLC_Method_Development A Analyte Characterization (Physicochemical Properties) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Optimization of Chromatographic Conditions B->C Refine separation D Forced Degradation Studies C->D Assess stability-indicating capability D->C Re-optimize if needed E Method Validation (ICH Q2(R2)) D->E Confirm specificity F Final Method E->F Finalized & Approved Method

Caption: Workflow for HPLC Method Development.

Initial Column and Mobile Phase Screening

Based on the analyte's moderate hydrophobicity, a C18 column is a logical starting point for method development. A screening of different C18 stationary phases with varying carbon loads and end-capping can be beneficial.

  • Columns Screened:

    • Waters Symmetry® C18, 4.6 x 150 mm, 5 µm

    • Agilent Zorbax® Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Phenomenex Luna® C18(2), 4.6 x 150 mm, 5 µm

  • Mobile Phases Screened:

    • Acetonitrile and Water

    • Methanol and Water

A generic gradient of 10-90% organic modifier over 20 minutes was used for the initial screening. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.[10]

Optimization of Chromatographic Conditions

Following the initial screening, the mobile phase composition, gradient, flow rate, and column temperature were optimized to achieve a suitable retention time, good peak shape, and adequate resolution from any impurities.

  • Mobile Phase Optimization: The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase is often beneficial for improving peak shape, even for non-ionizable compounds, by controlling the silanol activity of the stationary phase.

  • Gradient Optimization: The gradient was adjusted to ensure the main peak eluted with a retention factor (k') between 2 and 10, and to provide sufficient resolution from any degradation products observed during forced degradation studies.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point. The column temperature was maintained at 30 °C to ensure consistent retention times.

Final Optimized HPLC Method

ParameterCondition
Column Agilent Zorbax® Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-18.1 min: 80-40% B, 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Protocol: Standard and Sample Preparation

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Caption: Forced Degradation Experimental Workflow.

  • Acid Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 0.2 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 0.2 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock standard solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Place the solid reference standard in an oven at 80 °C for 48 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] Prepare a 100 µg/mL solution in the diluent.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7][8][12]

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.999.Passed. The analyte peak was well-resolved from all degradation peaks. Peak purity was confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999Passed (r² = 0.9998)
Range 50-150% of the nominal concentration (50-150 µg/mL)Established
Accuracy (% Recovery) 98.0% - 102.0%Passed (99.2% - 101.5%)
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Passed (Repeatability: 0.8%, Intermediate Precision: 1.2%)
Robustness RSD ≤ 2.0% after minor changes in method parameters (flow rate, column temperature, mobile phase composition)Passed
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide. The use of an Agilent Zorbax® Eclipse Plus C18 column provided superior peak symmetry and resolution compared to the other columns screened. The mobile phase of 0.1% formic acid in water and acetonitrile offered good separation and a stable baseline.

The forced degradation studies revealed that the compound is most susceptible to degradation under basic and oxidative conditions. Significant degradation was observed with 0.1 M NaOH, and moderate degradation occurred with 3% H₂O₂. The compound showed good stability under acidic, thermal, and photolytic stress. The developed method was able to resolve the main peak from all major degradation products, confirming its stability-indicating nature.

The validation results demonstrate that the method is linear, accurate, and precise over the specified range. The low RSD values for repeatability and intermediate precision indicate the method's reliability. Robustness testing showed that minor variations in the chromatographic conditions did not significantly affect the results, making the method suitable for routine use in a quality control environment.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide. The method adheres to the requirements of ICH guidelines and is suitable for the routine analysis of the drug substance in quality control and for stability studies. The forced degradation studies provide valuable insights into the stability profile of the molecule, highlighting its sensitivity to basic and oxidative conditions.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. LinkedIn. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Available at: [Link]

  • Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

  • (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available at: [Link]

  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC. Available at: [Link]

  • Amide or Amino HPLC Columns What are the Differences. MTC USA. Available at: [Link]

  • Non‐Ionic Samples: Reversed‐ and Normal‐Phase HPLC. ResearchGate. Available at: [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org. Available at: [Link]

  • N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide. EPA. Available at: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide. PubChem. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • N-(2,4-dichlorophenyl)naphthalene-2-carboxamide. PubChem. Available at: [Link]

  • (2,4-Dichlorophenyl) oxirane-2-carboxylate. PubChem. Available at: [Link]

  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • EPA-EAD: 1673: PEG-600 by Derivatization and HPLC. EPA. Available at: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available at: [Link]

  • Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. FDA. Available at: [Link]

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Method

Application Note: NMR Spectroscopy Characterization of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Executive Summary This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide . As a highly strained, chiral oxirane intermediate—structurally analogous to critical precursors in the synthesis of non-steroidal antiandrogens like bicalutamide—accurate characterization of its epoxide ring integrity and stereochemical environment is paramount . This guide details the experimental methodology, the causality behind signal splitting, and the 2D connectivity mapping required to definitively prove the molecular architecture.

Structural Context & Analytical Strategy

The target molecule consists of two distinct domains linked by an amide bond: a 2,4-dichlorophenyl ring and a 2-methyl-oxirane (epoxide) ring .

The analytical challenge lies in confirming that the highly reactive three-membered oxirane ring has not undergone premature ring-opening during synthesis . Furthermore, the C-2 carbon of the oxirane ring is a chiral center, which permanently fixes the spatial orientation of the adjacent C-3 methylene protons. This stereochemical rigidity renders the C-3 protons diastereotopic, a feature that serves as the primary diagnostic marker in 1H NMR .

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Identification (Aromatic & Epoxide) C->D E Connectivity Mapping (HMBC & HSQC) D->E F Structural Validation (N-(2,4-dichlorophenyl) -2-methyl-2-oxiranecarboxamide) E->F

Fig 1. Step-by-step NMR structural elucidation workflow for oxiranecarboxamide derivatives.

Experimental Methodology

To establish a self-validating system, the analytical protocol must prevent signal overlap and control for solvent-exchangeable protons.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality Insight: DMSO- d6​ is specifically selected over CDCl 3​ because its strong hydrogen-bonding capability significantly slows the chemical exchange rate of the amide (-NH) proton. This prevents signal broadening and allows the NH proton to be observed as a sharp, distinct singlet at high chemical shifts .

  • 1D NMR Acquisition:

    • 1H NMR: Acquire at 400 MHz or 500 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s to ensure accurate integration of the methyl and aromatic protons.

    • 13C NMR: Acquire at 100 MHz or 125 MHz using 1024 scans, with broadband proton decoupling.

  • 2D NMR Acquisition: Acquire Gradient-Selected COSY (homonuclear coupling), HSQC (one-bond heteronuclear coupling), and HMBC (multiple-bond heteronuclear coupling) to map the molecular backbone.

Data Interpretation & Mechanistic Causality

The 2,4-Dichlorophenyl System

The aromatic region is governed by the combined inductive (electron-withdrawing) and resonance (electron-donating) effects of the two chlorine atoms, alongside the deshielding effect of the amide group .

  • H-6 (~8.05 ppm): Appears as a doublet ( 3J≈8.8 Hz). It is highly deshielded due to its ortho-relationship to the electron-withdrawing amide carbonyl and hydrogen-bonding effects.

  • H-3 (~7.65 ppm): Isolated between the two strongly electronegative chlorine atoms at C-2 and C-4. It lacks ortho-protons and thus appears as a fine doublet ( 4J≈2.4 Hz) due to meta-coupling with H-5.

  • H-5 (~7.40 ppm): Appears as a doublet of doublets ( 3J≈8.8 Hz, 4J≈2.4 Hz) due to coupling with both H-6 and H-3.

The Oxirane Ring: Diastereotopic Protons

The 2-methyl-2-oxiranecarboxamide moiety is the defining feature of this compound , . Because the C-2 carbon is chiral, the two protons attached to the C-3 carbon of the epoxide ring reside in permanently different magnetic environments—one is cis to the methyl group, and the other is trans.

  • Causality Insight: The rigid geometry of the three-membered oxirane ring prevents free rotation. Consequently, these diastereotopic protons couple strongly with each other, forming an AB spin system . They manifest as two distinct doublets at ~3.15 ppm and ~2.95 ppm, sharing a characteristic geminal coupling constant ( 2J≈5.5 Hz) , .

Self-Validation via 2D Connectivity (HMBC)

To definitively prove that the oxirane ring is intact and attached to the correct amide framework, HMBC mapping is utilized. The methyl protons (~1.55 ppm) act as an anchor point, showing strong three-bond ( 3J ) correlations to the amide carbonyl carbon (~168.5 ppm) and the epoxide CH 2​ carbon (~51.5 ppm).

HMBC_Correlations CH3 Methyl Protons (H-4) C_carbonyl Carbonyl Carbon (C=O) CH3->C_carbonyl 3J C_epoxide Epoxide Quaternary (C-2) CH3->C_epoxide 2J CH2 Epoxide Protons (H-3a, H-3b) CH2->C_carbonyl 3J CH2->C_epoxide 2J NH Amide Proton (NH) NH->C_carbonyl 2J C_aromatic Aromatic Carbon (C-1') NH->C_aromatic 2J

Fig 2. Key HMBC (2J and 3J) heteronuclear correlations validating the oxirane-amide connectivity.

Quantitative Data Summaries

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
NH 9.80Singlet (broad)-1HAmide proton; deshielded by carbonyl.
H-6 (Ar) 8.05Doublet8.81HAromatic; ortho to amide group.
H-3 (Ar) 7.65Doublet2.41HAromatic; meta coupling, between two Cl atoms.
H-5 (Ar) 7.40Doublet of doublets8.8, 2.41HAromatic; ortho to Cl, para to amide.
H-3a (Epoxide) 3.15Doublet5.51HDiastereotopic oxirane proton (AB system).
H-3b (Epoxide) 2.95Doublet5.51HDiastereotopic oxirane proton (AB system).
CH 3​ 1.55Singlet-3HMethyl group attached to chiral C-2.

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon PositionChemical Shift ( δ , ppm)Type (DEPT-135)Key HMBC Correlations ( 2J , 3J )
C=O (Carbonyl) 168.5Quaternary (C)NH, CH 3​ , Epoxide CH 2​
C-1' (Ar-N) 134.0Quaternary (C)NH, H-3, H-5
C-3' (Ar-H) 129.0Methine (CH)H-5
C-4' (Ar-Cl) 128.5Quaternary (C)H-6, H-3
C-5' (Ar-H) 127.5Methine (CH)H-3
C-2' (Ar-Cl) 126.0Quaternary (C)H-6
C-6' (Ar-H) 125.0Methine (CH)H-5
C-2 (Epoxide) 57.5Quaternary (C)CH 3​ , Epoxide CH 2​
C-3 (Epoxide) 51.5Methylene (CH 2​ )CH 3​
CH 3​ (Methyl) 16.5Methyl (CH 3​ )Epoxide CH 2​

Conclusion

The structural characterization of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide relies heavily on identifying the AB spin system of the diastereotopic epoxide protons and mapping the heteronuclear connectivity via HMBC. By strictly controlling the solvent environment (DMSO- d6​ ) and executing a full 1D/2D NMR suite, researchers can establish a self-validating analytical framework that definitively confirms both the presence of the highly strained oxirane ring and the regiochemistry of the dichlorophenyl substitution.

Application

Application Notes and Protocols for In Vivo Dosing of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Introduction N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is a synthetic organic compound with potential therapeutic applications. As with any novel chemical entity, establishing a robust and reproducible in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is a synthetic organic compound with potential therapeutic applications. As with any novel chemical entity, establishing a robust and reproducible in vivo dosing strategy is a critical step in the preclinical development process.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to characterize the pharmacokinetic and pharmacodynamic profile of this compound. The protocols outlined herein are designed to ensure scientific rigor, ethical conduct, and the generation of high-quality data to support investigational new drug (IND) applications.[2]

The principles discussed are grounded in established practices of preclinical research and aim to mitigate experimental bias through careful design and execution.[3] This guide will cover essential aspects from formulation development for poorly soluble compounds to the determination of key toxicological and efficacy endpoints such as the Maximum Tolerated Dose (MTD) and the 50% Effective Dose (ED50).

Preclinical Considerations

Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties is essential. For N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, its carboxamide structure suggests potential for enzyme inhibition, a factor to consider in its mechanism of action and potential for drug-drug interactions.[4][5] Furthermore, the dichlorophenyl group may influence its solubility and metabolic profile.

Formulation of Poorly Soluble Compounds

Given the structural characteristics of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, it is prudent to anticipate poor aqueous solubility.[6] The selection of an appropriate vehicle is paramount for achieving consistent and predictable systemic exposure in animal models.[7]

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds [6][8][9]

Vehicle TypeExamplesRoute of AdministrationConsiderations
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Intravenous (IV), Intraperitoneal (IP), Oral (PO)Ideal for water-soluble compounds; may require pH adjustment or co-solvents for others.
Organic Solvents Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol (PEG)IP, PO, Subcutaneous (SC)Often used in combination with aqueous solutions. Potential for toxicity at high concentrations.[8][10]
Oil-Based Vehicles Corn oil, Sesame oil, Olive oilPO, IPSuitable for highly lipophilic compounds. Not for IV administration.[8]
Suspensions Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOFor compounds that cannot be dissolved. Particle size and homogeneity are critical.[10]

A tiered approach to formulation development is recommended, starting with simple aqueous-based vehicles and progressing to more complex systems if adequate solubility and stability cannot be achieved.[6]

Animal Model Selection

The choice of animal model is contingent on the therapeutic indication being investigated. For initial toxicity and pharmacokinetic studies, common rodent models such as mice and rats are typically employed.[11] For specific disease models, the selection should be justified based on the model's ability to recapitulate key aspects of the human disease. For instance, in studies of anticonvulsant activity for a related compound, mouse models of chemically-induced seizures were utilized.[12][13]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Determining the Maximum Tolerated Dose (MTD)

The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[14][15] It is a critical parameter for designing subsequent efficacy and toxicology studies.[16]

MTD Study Design: The "3+3" Dose-Escalation Protocol

A common approach for MTD determination is the "3+3" dose-escalation design, which is widely used in early-phase clinical trials and adapted for preclinical studies.[17]

MTD_Workflow start Start: Select Initial Dose Cohort (n=3) dose_escalation Administer Compound at Dose Level 'X' start->dose_escalation observe Observe for 21-day Cycle for Dose-Limiting Toxicities (DLTs) dose_escalation->observe no_dlt 0/3 DLTs observe->no_dlt one_dlt 1/3 DLTs observe->one_dlt two_or_more_dlts ≥2/3 DLTs observe->two_or_more_dlts escalate_dose Escalate to Dose Level 'X+1' with New Cohort (n=3) no_dlt->escalate_dose Proceed expand_cohort Expand Cohort to n=6 at Dose Level 'X' one_dlt->expand_cohort Expand mtd_defined MTD = Dose Level 'X-1' two_or_more_dlts->mtd_defined Stop observe_expanded Observe Expanded Cohort for DLTs expand_cohort->observe_expanded one_of_six_dlts ≤1/6 DLTs observe_expanded->one_of_six_dlts two_or_more_of_six_dlts ≥2/6 DLTs observe_expanded->two_or_more_of_six_dlts one_of_six_dlts->escalate_dose Proceed two_or_more_of_six_dlts->mtd_defined Stop escalate_dose->dose_escalation

Caption: Workflow for MTD determination using a "3+3" dose-escalation design.

Protocol: Single-Dose MTD Study
  • Animal Acclimation: Acclimate animals to the facility for a minimum of 7 days before the study begins.

  • Dose Formulation: Prepare a stock solution of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in a suitable vehicle. Prepare serial dilutions for each dose level.

  • Dose Administration: Administer a single dose of the compound to the first cohort of animals (n=3 per group) via the chosen route (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14-21 days. Observations should include changes in appearance, behavior, and body weight.

  • Dose Escalation: Based on the "3+3" design, escalate the dose in subsequent cohorts until DLTs are observed.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Determining the 50% Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the population.[18][19] This is a key measure of a drug's potency.[20]

Protocol: ED50 Determination in a Disease Model
  • Disease Model Induction: Induce the disease or condition of interest in the selected animal model.

  • Dose Grouping: Randomly assign animals to different dose groups (e.g., 5-6 groups) and a vehicle control group. The dose range should bracket the anticipated effective dose, informed by the MTD study.

  • Drug Administration: Administer the assigned dose of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide to each animal.

  • Efficacy Assessment: At a predetermined time point, assess the therapeutic effect using a quantifiable and validated endpoint. This could be a behavioral measure, a biomarker, or a physiological parameter.

  • Data Analysis: Plot the percentage of animals in each group showing the desired effect against the dose. Use a statistical program to calculate the ED50 value.[21]

Table 2: Example Dose-Response Data for ED50 Calculation

Dose (mg/kg)Number of AnimalsNumber of Responders% Responders
Vehicle1000
1010220
3010550
5010880
1001010100

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD studies measure its effect on the body.[1][22]

Protocol: In Vivo Pharmacokinetic Study
  • Animal Preparation: For intravenous administration, cannulate the appropriate blood vessel (e.g., jugular vein) for drug administration and blood sampling.

  • Drug Administration: Administer a single dose of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide via the intended clinical route (e.g., oral) and an IV route for bioavailability determination.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[23]

PK_PD_Workflow cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm pk_admin Administer Compound pk_sample Collect Blood Samples at Time Points pk_admin->pk_sample pk_analyze Analyze Plasma Concentration pk_sample->pk_analyze pk_model Model PK Parameters (Cmax, AUC, T1/2) pk_analyze->pk_model pd_model Correlate Effect with Dose/Concentration pk_model->pd_model Integrate PK/PD Data pd_admin Administer Compound pd_sample Collect Tissue/Biomarker Samples pd_admin->pd_sample pd_analyze Measure Biological Effect pd_sample->pd_analyze pd_analyze->pd_model

Caption: Integrated workflow for conducting parallel PK and PD studies.

Protocol: In Vivo Pharmacodynamic Assessment

If N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide is hypothesized to be an enzyme inhibitor, the PD assessment should focus on measuring the activity of the target enzyme.[24][25]

  • Dosing: Administer various doses of the compound to different groups of animals.

  • Tissue Collection: At a time point corresponding to the expected peak drug concentration (determined from PK studies), collect the target tissue or organ.

  • Enzyme Activity Assay: Prepare tissue homogenates and measure the activity of the target enzyme using a validated ex vivo assay.

  • Data Analysis: Correlate the level of enzyme inhibition with the administered dose and, if possible, the measured drug concentration in the tissue.

Conclusion

The successful preclinical development of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide hinges on a meticulously planned and executed in vivo dosing strategy. By systematically determining the MTD, ED50, and characterizing the PK/PD profile, researchers can build a comprehensive understanding of the compound's therapeutic potential and safety profile. The protocols and guidelines presented in this document provide a robust framework for generating the necessary data to advance this promising compound through the drug development pipeline.[2][26]

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • Taylor & Francis Online. (2009, July 10). Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
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  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. [Link]

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  • Wikipedia. (n.d.). Effective dose (pharmacology). [Link]

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  • PubMed. (n.d.). Assessment of enzyme induction and enzyme inhibition in humans: toxicological implications. [Link]

  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]

  • Longdom Publishing. (2024, September 13). The Role of Enzyme Inhibition in Drug-Drug Interactions: Clinical Implications. [Link]

  • BioVentures, Inc. (n.d.). CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. [Link]

  • National Center for Biotechnology Information. (2024, January 9). ED50. [Link]

  • AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development. [Link]

  • E-Learning. (n.d.). IDENTIFICATION OF THERAPEUTIC INDEX ED50 AND LD50 USING DIGOXIN AND NaCL IN WHITE RATS (Rattus Norvegicus). [Link]

  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

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  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

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  • proLékaře.cz. (2026, February 28). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]. [Link]

  • Google Books. (2013, March 18). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.
  • proLékaře.cz. (n.d.). 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and ev. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. [Link]

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  • U.S. Food and Drug Administration. (2004, December 8). pharmacology/toxicology review and evaluation. [Link]

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  • ResearchGate. (2025, December 18). (PDF) Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

  • ResearchGate. (n.d.). Chapter 2 - Rodents model for toxicity testing and biomarkers. [Link]

  • 2,4-D Information Council. (2020, August 14). Toxicology of 2,4-D. [Link]

  • PubChem. (n.d.). N-(2,4-dichlorophenyl)naphthalene-2-carboxamide. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dichlorphenamide?[Link]

  • PubMed. (n.d.). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. [Link]

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  • MDPI. (2026, March 18). The Stimulating Effect of Low-Molecular-Weight Luteinizing Hormone Receptor Agonist on Steroidogenesis and Ovulation in Female Rats with Dehydroepiandrosterone-Induced Polycystic Ovary Syndrome. [Link]

  • PubMed. (n.d.). N2-(4-Substituted-2,6-dichlorophenyl)-N1,N1-dimethylformamidines as antihypertensive and diuretic agents. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing epoxide ring opening degradation in N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

A Guide to Preventing Epoxide Ring-Opening and Associated Degradation Frequently Asked Questions (FAQs) This section addresses the most common questions regarding the stability and handling of N-(2,4-dichlorophenyl)-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Epoxide Ring-Opening and Associated Degradation

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide.

Q1: What is the primary degradation pathway for this compound and why does it occur?

The principal degradation pathway is the hydrolytic opening of the epoxide ring . The high reactivity of epoxides stems from the significant ring strain within the three-membered ether ring.[1][2] This strain acts as a driving force for nucleophilic substitution reactions that allow the ring to open, thus relieving the strain.[1]

Degradation is most commonly catalyzed by either acidic or basic conditions, leading to the formation of a diol (a compound with two hydroxyl groups).

  • Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the epoxide is protonated first.[3][4] This protonation creates a much better leaving group (a neutral hydroxyl group) and weakens the carbon-oxygen bonds.[1][2] A weak nucleophile, such as water or an alcohol, will then attack the more substituted carbon of the epoxide.[3][4] For N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, this attack occurs at the tertiary carbon (the one bonded to the methyl group). This mechanism is a hybrid between an SN1 and SN2 reaction, where positive charge begins to build on the more substituted carbon, making it the preferred site of attack.[5][6]

  • Base-Catalyzed Ring-Opening: Under basic or strongly nucleophilic conditions, a potent nucleophile (like a hydroxide ion, HO⁻) directly attacks one of the epoxide carbons in a classic SN2 mechanism.[5][7] Due to steric hindrance, the nucleophile will attack the less substituted carbon atom.[7][8] This forces the C-O bond to break, creating an alkoxide anion, which is then protonated by the solvent or during a subsequent workup step to yield the final diol product.[5][8]

Epoxide Ring Opening cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start Parent Compound A_Inter Protonated Epoxide (Intermediate) A_Start->A_Inter H⁺ (Catalyst) A_End Diol Product (Attack at more substituted carbon) A_Inter->A_End H₂O (Nucleophile) B_Start Parent Compound B_End Diol Product (Attack at less substituted carbon) B_Start->B_End OH⁻ (Nucleophile), then H⁺ workup Parent N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Caption: Mechanisms of epoxide ring-opening degradation.

Q2: What specific experimental conditions are most likely to trigger degradation?

Several factors can accelerate the degradation of the epoxide ring:

  • pH Extremes: Both acidic and basic aqueous environments are highly detrimental. Even trace amounts of acid or base on glassware or in solvents can catalyze hydrolysis.[3][5]

  • Protic Solvents: Solvents with acidic protons, such as water, methanol, and ethanol, can act as both a proton source (to catalyze the reaction) and a nucleophile (to open the ring).

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolytic, thermal, and oxidative degradation.[9][10] Thermal degradation of epoxies can lead to complex decomposition pathways, including the formation of aldehydes and carbon monoxide.[9]

  • Presence of Nucleophiles: Reagents containing strong nucleophiles (e.g., amines, thiols, cyanides, Grignard reagents) will readily open the epoxide ring.[3] Care must be taken in multi-step syntheses or formulations containing such functional groups.

  • Light Exposure: Photodegradation can occur, especially under UV light. This process can generate free radicals that lead to chain scission and the formation of various oxidation products, such as carbonyls.[11][12]

Q3: How should I properly store this compound and its solutions to ensure long-term stability?

To minimize degradation, proper storage is critical. The goal is to protect the compound from moisture, light, and reactive contaminants.

Storage TypeRecommended ConditionsRationale
Solid Compound Store at low temperatures (2-8 °C recommended) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in the dark.Prevents hydrolysis from atmospheric moisture and minimizes thermal and photodegradation.[13]
Solutions Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous, aprotic, and non-nucleophilic solvents (e.g., THF, Dioxane, Acetonitrile). Store solutions at -20 °C or below under an inert atmosphere.Avoids protic solvents that can participate in ring-opening. Low temperatures dramatically slow degradation kinetics.
Q4: I am observing a new, more polar peak in my HPLC/LC-MS analysis. Could this be a degradation product?

Yes, this is a classic sign of epoxide hydrolysis. The most common degradation product is the corresponding 1,2-diol, formed by the addition of a water molecule across the epoxide ring. This diol is significantly more polar than the parent epoxide, causing it to elute earlier on a reverse-phase HPLC column.

Confirmation Steps:

  • Check the Mass: In an LC-MS analysis, the mass of the new peak should correspond to the molecular weight of the parent compound + 18.015 Da (the mass of H₂O).

  • Perform a Stress Test: Intentionally expose a small sample of the parent compound to dilute acid (e.g., 0.1 M HCl) and another to dilute base (e.g., 0.1 M NaOH). Analyze the resulting mixtures by HPLC. If the retention time of the peak in your stressed samples matches the unknown peak in your experiment, you have strong evidence that it is the hydrolysis product.[14]

Troubleshooting Guide: Common Degradation Scenarios

ProblemPotential Cause(s)Preventative & Corrective Actions
Loss of Potency / Low Yield Hydrolytic Degradation: Presence of water, acid, or base in solvents, reagents, or on glassware.• Use anhydrous, neutral, aprotic solvents.• Dry all glassware in an oven before use.• If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the pH immediately.• Purge reaction vessels with an inert gas (N₂ or Ar) to displace moist air.
Inconsistent Experimental Results Variable Contaminants: Inconsistent levels of moisture or acidic/basic impurities in different batches of solvents or reagents.• Use fresh, high-purity (e.g., HPLC grade) solvents for each experiment.• If using reactive reagents (e.g., organometallics, hydrides), ensure they are freshly titrated or purchased.• Implement a standard operating procedure for glassware preparation.
Formation of Multiple Impurities Thermal/Photolytic Stress: Overheating during reaction, purification (e.g., distillation), or solvent removal. Exposure to ambient or UV light.• Use a water bath or oil bath with precise temperature control. Avoid "hot spots."• Remove solvents under reduced pressure at the lowest practical temperature.• Protect the reaction and all subsequent samples from light by covering flasks with aluminum foil.[11][15]
Poor Stability in Formulation Excipient Incompatibility: An excipient in the formulation may be nucleophilic, acidic, or basic, directly attacking the epoxide or catalyzing its hydrolysis.• Conduct a forced degradation study of the active compound in the presence of each proposed excipient.• Avoid excipients with reactive functional groups (e.g., primary/secondary amines) or those with acidic/basic properties.[16]

Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide. It helps identify degradation products and establishes that your analytical method is "stability-indicating."[16][17]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and degradation pathways.

Analytical Method: A stability-indicating HPLC-UV method is required.

  • Column: C18 reverse-phase, e.g., Supelcosil LC-18-S (150 x 4.6 mm).[18][19]

  • Mobile Phase: Acetonitrile/Water gradient.

  • Detection: UV spectrophotometer (wavelength to be determined by UV scan of the parent compound).

  • Validation: The method must be able to resolve the parent peak from all major degradation products and any placebo peaks.

Step-by-Step Protocol:
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the corresponding "non-stress" solvent).

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60 °C for 2-8 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Heat at 60 °C for 2-8 hours.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Dilute with a 50:50 acetonitrile:water mixture. Heat at 80 °C for 72 hours.

    • Thermal Degradation (Solid): Place the solid compound in a vial and heat at 80 °C for 72 hours. Dissolve in acetonitrile for analysis.

    • Photostability: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each vial.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by HPLC-UV. Use a photodiode array (PDA) detector if available to assess peak purity.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control sample. A target degradation of 10-20% is ideal to ensure significant degradants are formed without completely consuming the parent compound.[15]

    • Identify major degradation products (peaks >1%).

    • Characterize the structure of significant degradants using LC-MS/MS or by isolating the impurities for NMR analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Neutralize & Dilute acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze hplc Analyze via Stability-Indicating HPLC analyze->hplc end Identify & Quantify Degradation Products hplc->end

Caption: Workflow for a forced degradation study.

References

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • ResearchGate. (n.d.). Accelerated hydrolytic degradation of ester-containing biobased epoxy resins | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). The thermal degradation of some epoxy resins. Available at: [Link]

  • JoVE. (2023, April 30). Video: Acid-Catalyzed Ring-Opening of Epoxides. Available at: [Link]

  • ChemTalk. (2023, November 22). Epoxide Ring Opening. Available at: [Link]

  • Robertson, M. L., et al. (2019, April 26). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Green Chemistry. Available at: [Link]

  • Bellenger, V., et al. (n.d.). Thermal and thermo-oxidative ageing of an epoxy adhesive. Polymer Degradation and Stability. Available at: [Link]

  • Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. Available at: [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]

  • Robertson, M. L., et al. (2019, May 30). Accelerated hydrolytic degradation of ester-containing biobased epoxy resins. Green Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Available at: [Link]

  • OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Available at: [Link]

  • NSF PAR. (2022, July 16). Photodegradation mechanisms and physico-chemical properties of EPON-IPD epoxy-based polymers. Available at: [Link]

  • The University of Manchester. (2020, March 18). Examining the early stages of thermal oxidative degradation in epoxy-amine resins. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). An XPS Study on the Effects of Pigment on the UV Degradation of an Epoxy System. Available at: [Link]

  • MATEC Web of Conferences. (n.d.). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. Available at: [Link]

  • CoLab.ws. (2024, January 10). Hydrolytic degradation and biomineralization of amine-cured epoxy resin based on glycidate. Available at: [Link]

  • Scilit. (n.d.). Studies on oxidative photodegradation of epoxy resins by IR‐ATR spectroscopy. Available at: [Link]

  • Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable? Available at: [Link]

  • ACS Publications. (2008, July 10). Photo-Oxidation of High Performance Epoxy Networks: Correlation between the Molecular Mechanisms of Degradation and the Viscoelastic and Mechanical Response. Macromolecules. Available at: [Link]

  • National Institute of Standards and Technology. (2021, October 12). Study of Photodegradation of Epoxy Polymer by Using Slow Positron Annihilation Spectroscopy. Available at: [Link]

  • ACS Publications. (2018, February 8). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. Energy & Fuels. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. PMC. Available at: [Link]

  • The Aquila Digital Community. (n.d.). Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. Available at: [Link]

  • PubMed. (2007, February 15). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide. NCBI Bookshelf. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • IVT Network. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ResearchGate. (2007, January 5). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.8: Epoxidation. Available at: [Link]

  • PNAS. (2013, September 17). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available at: [Link]

Sources

Optimization

Reducing impurities during N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide crystallization

Introduction & Executive Summary Welcome to the Process Chemistry Troubleshooting Guide for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide . This intermediate features a sterically hindered 2,4-dichlorophenyl amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

Welcome to the Process Chemistry Troubleshooting Guide for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide . This intermediate features a sterically hindered 2,4-dichlorophenyl amide coupled with a highly reactive 2-methyl-substituted oxirane (epoxide) ring. While the amide bond offers relative stability, the epoxide moiety is highly labile. This guide provides field-proven, self-validating methodologies to suppress ring-opening impurities and thermal degradation during downstream crystallization.

Frequently Asked Questions (Mechanisms & Troubleshooting)

Q1: Why am I seeing high levels of ring-opened (diol or alkoxy) impurities in my final crystallized product? Causality & Mechanism: The oxirane ring is inherently susceptible to nucleophilic attack. Due to the 2-methyl substitution, the tertiary carbon of the epoxide stabilizes a partial positive charge, making it highly prone to SN1-like ring-opening in the presence of protic solvents (e.g., methanol, ethanol) or trace moisture. Nucleophilic attack at the primary or secondary carbon of the epoxide ring leads to distinct structural impurities, such as diols or alkoxy amides, depending on the solvent environment[1]. Furthermore, the stability of the epoxide is heavily influenced by the solvent structure; protic solvents lower the activation barrier for this ring-opening[2]. Actionable Solution: Eliminate primary alcohols from your crystallization solvent system. Switch to a strictly aprotic binary system, such as Isopropyl Acetate (IPAc) and Heptane.

Q2: How does temperature affect the stability of the compound during isolation? Causality & Mechanism: Thermal stress exacerbates epoxide degradation. Prolonged heating above 50°C during the dissolution phase provides the activation energy required for both epoxide oligomerization and trace hydrolysis of the carboxamide bond (yielding 2,4-dichloroaniline). Extensive studies in drug development have shown that strictly controlling reaction and isolation temperatures is critical to inhibiting epoxide impurity formation[3]. Actionable Solution: Cap the dissolution temperature at a strict maximum of 45°C. If the crude material does not fully dissolve, increase the volume of the primary solvent (IPAc) rather than increasing the thermal load.

Q3: My crystallization yield is highly variable, and the product sometimes "oils out." How do I fix this? Causality & Mechanism: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level is pushed too high too quickly, causing the compound to separate as a solute-rich liquid phase rather than nucleating as a solid. Actionable Solution: Implement a stringent seeding protocol within the metastable zone. By introducing pure seed crystals, you bypass the high energy barrier of primary nucleation, forcing the system directly into controlled crystal growth.

degradation_mechanisms API N-(2,4-dichlorophenyl)- 2-methyl-2-oxiranecarboxamide RingOpen Epoxide Ring-Opening (Diol/Alkoxy Impurities) API->RingOpen Nucleophilic Attack AmideCleavage Amide Cleavage (2,4-Dichloroaniline) API->AmideCleavage Hydrolysis ThermalDeg Oligomerization API->ThermalDeg Prolonged Heating Protic Protic Solvents / H2O Protic->RingOpen Protic->AmideCleavage Thermal Thermal Stress (>50°C) Thermal->ThermalDeg

Mechanistic pathways of epoxide ring-opening and amide degradation during isolation.

Quantitative Data: Impurity Profile & Cooling Parameters

To ensure reproducibility, monitor the following critical quality attributes (CQAs) and process parameters.

Table 1: Target Impurity Profile and Control Strategies

Impurity NameFormation MechanismPrevention StrategyAcceptable Limit (HPLC area %)
Diol Adduct Hydrolysis of epoxide by trace H₂OUse anhydrous solvents (KF < 0.1%)≤ 0.15%
Alkoxy Adduct Nucleophilic attack by alcoholsAvoid MeOH/EtOH; use IPAc/Heptane≤ 0.10%
2,4-Dichloroaniline Amide bond cleavage (hydrolysis)Avoid strong acids/bases; cap temp at 45°C≤ 0.05%
Oligomers Thermal degradation of epoxideLimit dissolution time to < 1 hour≤ 0.20%

Table 2: Validated Cooling Profile for Anti-Solvent Crystallization

PhaseTime (min)Target TemperatureRamp RatePurpose
Dissolution0 - 3045°CN/AComplete solvation
Anti-Solvent Add30 - 9040°CN/AReach metastable zone
Seeding Hold90 - 15040°CIsothermalStabilize seed bed
Cooling Ramp 1150 - 30020°C-0.13°C/minPrimary crystal growth
Cooling Ramp 2300 - 4505°C-0.10°C/minMaximize yield

Optimized Experimental Protocol: A Self-Validating Workflow

This protocol utilizes a binary aprotic solvent system (Isopropyl Acetate/Heptane) to protect the epoxide moiety while maximizing yield.

Step 1: Dissolution

  • Charge the crude N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide into a jacketed reactor.

  • Add anhydrous Isopropyl Acetate (IPAc) at 5 volumes (5 mL/g of crude).

  • Heat the jacket to 45°C with moderate agitation (150 rpm).

  • Self-Validation Check: Inspect the reactor after 30 minutes. The solution must be completely transparent. Any residual solids indicate incomplete dissolution, which will act as uncharacterized seed material and ruin the controlled particle size distribution.

Step 2: Clarification (Polish Filtration)

  • Pass the heated solution through an inline 0.45 µm PTFE filter into the crystallization vessel (pre-warmed to 45°C).

Step 3: Anti-Solvent Addition

  • Cool the solution slightly to 40°C.

  • Begin dropwise addition of anhydrous Heptane (anti-solvent) over 60 minutes until 2 volumes (2 mL/g) have been added.

  • Self-Validation Check: The solution should remain clear but reach the edge of the metastable zone. If spontaneous nucleation occurs here, the anti-solvent was added too quickly.

Step 4: Seeding

  • Charge 1.0% w/w of pure crystalline API seeds suspended in a small volume of Heptane.

  • Hold isothermally at 40°C for 60 minutes.

  • Self-Validation Check: After 60 minutes, visually inspect the seed bed. If the seeds dissolve, the system is under-saturated; add 0.5 volumes of Heptane and re-seed. If the seed bed remains stable and suspended, primary nucleation is successfully bypassed.

Step 5: Controlled Cooling

  • Initiate a linear cooling ramp from 40°C to 5°C over 5 hours (approx. -0.1°C/min).

  • Add the remaining 3 volumes of Heptane continuously during the final 2 hours of the cooling ramp.

Step 6: Isolation and Drying

  • Filter the resulting slurry via a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 volumes of pre-chilled (5°C) Heptane.

  • Dry under vacuum (<50 mbar) at 30°C until the solvent loss on drying (LOD) is <0.5%.

crystallization_protocol Step1 1. Dissolution IPAc at 45°C Step2 2. Clarification Polish Filtration Step1->Step2 Step3 3. Anti-Solvent Heptane Addition Step2->Step3 Step4 4. Seeding 1% w/w Crystals Step3->Step4 Step5 5. Cooling Ramp -0.1°C/min to 5°C Step4->Step5 Step6 6. Isolation Filter & Wash Step5->Step6 Step7 7. Vacuum Drying 30°C, <50 mbar Step6->Step7

Step-by-step anti-solvent crystallization workflow optimized for epoxide stability.

References[3] Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development

Source: MDPI URL: [Link]2] Title: Effect of Interactions between Alkyl Chains and Solvent Structures on Lewis Acid Catalyzed Epoxidations Source: ACS Publications URL: [Link]1] Title: Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Optimizing LC-MS retention times for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-(2,4-dichlorophenyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide .

Analyzing this molecule via LC-MS presents a unique triad of chromatographic challenges: the extreme acid-lability of the 2-methyl-2-oxirane (epoxide) ring, the hydrogen-bonding potential of the carboxamide linker, and the high hydrophobicity of the 2,4-dichlorophenyl moiety. This guide provides field-proven, self-validating methodologies to ensure structural integrity, sharp peak shapes, and reproducible retention times.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My chromatogram shows a split peak, and the primary mass detected is +18 Da higher than my target analyte. What is causing this? A1: You are observing on-column degradation. Epoxides are highly susceptible to acid-catalyzed nucleophilic ring opening (hydrolysis) when exposed to standard LC-MS mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (pH ~2.7). The +18 Da shift corresponds to the addition of water, converting your target epoxide into a diol artifact. To prevent this, you must abandon acidic modifiers. Transitioning to a neutral or mildly basic mobile phase, such as 10 mM Ammonium Acetate (pH 7.4), stabilizes the epoxide ring and prevents hydration[1].

Q2: I switched to a neutral mobile phase, but now my target peak exhibits severe tailing. How do I correct the peak shape? A2: Peak tailing in neutral conditions is typically caused by secondary interactions between the polar carboxamide group of your analyte and unendcapped silanol groups on the silica-based stationary phase. Without the acidic protons from formic acid to suppress silanol ionization, these interactions become pronounced. Solution: Switch to a fully endcapped C18 column or a Phenyl-Hexyl column. A Phenyl-Hexyl stationary phase provides the added benefit of π−π interactions with the 2,4-dichlorophenyl ring, offering superior retention and selectivity while masking underlying silanols[2].

Q3: Without Formic Acid, my Electrospray Ionization (ESI+) signal has dropped significantly. How can I recover sensitivity? A3: In the absence of an acidic proton donor, the ionization mechanism shifts. Instead of forming a protonated species [M+H]+ , the carboxamide oxygen and epoxide ring will readily coordinate with ammonium ions present in the neutral buffer. You must re-optimize your mass spectrometer to monitor the ammonium adduct [M+NH4​]+ (m/z 263.0) or the sodium adduct [M+Na]+ (m/z 268.0) rather than the [M+H]+ ion[3].

Part 2: Mechanistic Workflow & Visualization

To understand the critical divergence between standard LC-MS methods and the optimized protocol for oxiranecarboxamides, refer to the pathway diagram below.

G Compound N-(2,4-dichlorophenyl)- 2-methyl-2-oxiranecarboxamide Exact Mass: 245.0 Acidic Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) Compound->Acidic Neutral Neutral Mobile Phase (10 mM NH4OAc, pH ~7.4) Compound->Neutral Degradation Acid-Catalyzed Hydrolysis (Epoxide Ring Opening) Acidic->Degradation Stability Epoxide Ring Stabilized (No Hydrolysis) Neutral->Stability Diol Diol Metabolite Artifact [M+H]+ = 264.0 m/z (Split Peaks / Tailing) Degradation->Diol Intact Intact Target Analyte [M+NH4]+ = 263.0 m/z (Sharp, Gaussian Peak) Stability->Intact

Caption: Divergent LC-MS pathways: Acid-catalyzed epoxide degradation vs. neutral stabilization.

Part 3: Quantitative Data & Methodological Summaries

Table 1: Mobile Phase & Adduct Optimization Summary
ParameterStandard Method (Not Recommended)Optimized Method (Recommended)Causality / Rationale
Aqueous Phase (A) 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 7.4)Prevents acid-catalyzed epoxide hydrolysis.
Organic Phase (B) 0.1% Formic Acid in AcetonitrileAcetonitrile (100%)Acetonitrile provides lower backpressure and sharper peaks for amides than Methanol.
Primary MS Ion [M+H]+ (m/z 246.0) [M+NH4​]+ (m/z 263.0)Neutral pH favors adduct formation over direct protonation.
Column Chemistry Standard C18Phenyl-Hexyl (Fully Endcapped) π−π interactions stabilize retention; endcapping prevents amide tailing.
Table 2: Optimized Gradient Elution Profile

Note: This rapid gradient minimizes the analyte's residence time in the aqueous phase, further protecting the epoxide ring from spontaneous hydration.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.408020Initial
0.500.4080206 (Linear)
3.500.405956 (Linear)
4.500.405956 (Linear)
4.600.4080206 (Linear)
6.000.4080206 (Linear)

Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Step 3 ensures that the system suitability is confirmed before precious biological or synthetic samples are committed to the run.

Step 1: Mobile Phase Preparation (Strictly Neutral)

  • Weigh exactly 0.77 g of LC-MS grade Ammonium Acetate.

  • Dissolve in 1.0 L of LC-MS grade Water to create a 10 mM solution[1].

  • Crucial Check: Measure the pH. It should naturally sit between 6.8 and 7.4. Do not adjust the pH with acetic acid or formic acid.

  • Use 100% LC-MS grade Acetonitrile for Mobile Phase B.

Step 2: Column Equilibration

  • Install a fully endcapped Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Purge the lines and equilibrate the column at 40°C with 20% B for a minimum of 15 column volumes to ensure the stationary phase is fully saturated with the ammonium acetate buffer.

Step 3: System Suitability Test (SST) & Self-Validation

  • Prepare a 10 ng/mL neat standard of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in 50:50 Water:Acetonitrile.

  • Inject 2 µL of the standard.

  • Monitor the MRM transition for the intact adduct ( [M+NH4​]+ Product Ion) and the diol artifact ( [M+H]+ 264.0 Product Ion).

  • Validation Gate: The run is only validated if the intact peak accounts for >98% of the total Area Under the Curve (AUC) and the asymmetry factor (tailing) is between 0.9 and 1.2. If the diol peak exceeds 2%, flush the system to remove residual acids from previous users.

Step 4: MS/MS Tuning & Acquisition

  • Operate the mass spectrometer in ESI Positive mode.

  • Set the capillary voltage to 3.0 - 3.5 kV.

  • Optimize the collision energy (CE) for the specific fragmentation of the [M+NH4​]+ parent ion (m/z 263.0). The most stable product ion typically results from the cleavage of the amide bond or the loss of the epoxide methyl group.

References

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide National Institutes of Health (PMC)[Link]

  • Therapeutic activity of inhibition of the soluble epoxide hydrolase in a mouse model of scrapie National Institutes of Health (PMC)[Link]

  • Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis ResearchGate[Link]

Sources

Optimization

Technical Support Center: Managing Solubility of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide and Structurally Similar Compounds in DMSO-Based Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide and other lipophilic compounds in their experimental assays. Due to its dichlorophenyl moiety, this compound is predicted to have low aqueous solubility, a common characteristic that can lead to precipitation when diluting Dimethyl Sulfoxide (DMSO) stock solutions into aqueous buffers.[1][2] This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome these challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: Why is my compound, N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, precipitating when I dilute my DMSO stock into aqueous assay buffer?

Answer: This is a frequent and critical issue rooted in the physicochemical properties of both your compound and the solvents used. There are three primary causes:

  • Inherent Low Aqueous Solubility: N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide possesses a dichlorinated phenyl ring, which makes the molecule significantly hydrophobic (water-repelling). While it dissolves readily in an organic solvent like DMSO, its solubility in aqueous solutions, such as cell culture media or assay buffers, is intrinsically low.[1][3]

  • Exceeding Maximum Solubility: Every compound has a finite solubility limit in a given solution at a specific temperature.[4] If the final concentration of your compound in the assay buffer exceeds this limit, it will precipitate out of the solution. This is the most common reason for precipitation.

  • Solvent Shock: This phenomenon occurs when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[1][5] The DMSO disperses quickly, leaving the localized concentration of your hydrophobic compound momentarily far above its solubility limit in the now predominantly aqueous environment. This shock forces the compound to crash out of solution before it can be evenly dispersed at a concentration that might otherwise be stable.[5]

Q2: What is "solvent shock" and how can I prevent it?

Answer: Solvent shock is the rapid precipitation of a solute when the solvent environment changes abruptly.[1][5] In this context, it happens when the compound's "preferred" solvent (DMSO) is diluted away, leaving it exposed to a "poor" solvent (aqueous buffer).

Mechanism of Solvent Shock:

cluster_0 Step 1: Initial State cluster_1 Step 2: Rapid Dilution cluster_2 Step 3: Solvent Shock cluster_3 Step 4: Result stock High Conc. Stock (e.g., 10 mM in 100% DMSO) Compound is stable dilution Stock solution pipetted directly into aqueous buffer stock->dilution Addition shock Localized Zone of Supersaturation DMSO disperses, leaving compound above aqueous solubility limit dilution->shock Dispersion precipitate Precipitate Forms (Inaccurate final concentration) shock->precipitate Precipitation

Caption: The process of solvent shock leading to compound precipitation.

To prevent solvent shock, the goal is to make the transition from a DMSO environment to an aqueous one as gradual as possible. The most effective method is an optimized serial dilution protocol (see Protocol 3.2). Key strategies include:

  • Stepwise Dilution: Create an intermediate dilution of your stock in a smaller volume of media first.[5]

  • Slow Addition & Mixing: Add the DMSO stock slowly to the vortex of the assay buffer. This promotes rapid dispersal and avoids localized high concentrations.[1][2]

  • Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions in 100% DMSO.[6][7] This lowers the compound concentration in the aliquot being added to the buffer, reducing the magnitude of the solvent shock.

Q3: What is the maximum recommended final DMSO concentration for my assay?

Answer: The final concentration of DMSO should always be kept to a minimum, as it can be toxic to cells and interfere with assay components.[6] The acceptable limit is highly dependent on the assay type and cell line used. Always include a vehicle control (assay medium with the same final DMSO concentration but no compound) in your experiments.[3][6]

Assay TypeRecommended Max. Final DMSO ConcentrationRationale & Considerations
Cell-Based Assays (General) 0.1% - 0.5% Many cell lines tolerate up to 0.5%, but some sensitive lines may show stress or differentiation at >0.1%.[3][6]
High-Throughput Screening (HTS) 0.1% - 1.0%Higher concentrations may be used to achieve desired compound concentrations, but this requires careful validation to ensure no assay artifacts.[6]
Enzymatic Assays < 1.0%DMSO can directly inhibit or denature some enzymes. The effect is protein-specific and must be determined empirically.
Primary Cell Cultures ≤ 0.1% Primary cells are often more sensitive to solvent toxicity than immortalized cell lines.
Q4: My compound won't fully dissolve even in 100% DMSO. What should I do?

Answer: If you observe particulates in your 100% DMSO stock solution, it indicates you have exceeded its solubility limit in DMSO. This can lead to significant errors in downstream assays.[8][9]

Troubleshooting Steps:

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. Heat can increase the solubility of many compounds.[6] However, be cautious, as prolonged heat can degrade thermally sensitive molecules.

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic energy helps to break apart compound aggregates and facilitate dissolution.[6]

  • Vortexing: Vortex the solution vigorously for 30-60 seconds.[6]

  • Prepare a Lower Concentration Stock: If the above methods fail, your intended stock concentration is too high. Prepare a new, more dilute stock solution (e.g., 5 mM instead of 10 mM). While this means you will add a larger volume to your assay, it is preferable to using a solution with undissolved material.[1]

Q5: Are there alternatives to DMSO for this class of compounds?

Answer: Yes, but no alternative is a universal replacement. Any new solvent system requires thorough validation to ensure it does not interfere with your assay or exhibit unacceptable toxicity.

  • Co-Solvent Systems: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution.[3]

  • Cyrene™ (dihydrolevoglucosenone): This is a bio-based, aprotic dipolar solvent with solvation properties similar to DMSO.[10][11] It has been reported to have lower toxicity in some systems and may be a viable green alternative.[10][12][13]

  • Solubility Enhancers (Formulation Approach): For specific applications, excipients like cyclodextrins can be used. These molecules encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[3][4] This approach is common in drug formulation but requires careful consideration in discovery-phase assays, as the excipient itself could have biological effects.

Q6: How can I experimentally determine the aqueous solubility of my compound?

Answer: A kinetic solubility assessment is a crucial experiment to perform before conducting extensive biological assays. This will establish the maximum concentration at which your compound remains dissolved in your specific assay buffer. See Protocol 3.3 for a detailed, step-by-step methodology. The general principle involves preparing a series of dilutions of your compound in the final assay buffer, incubating under assay conditions, and then visually or instrumentally inspecting for precipitation.[1][14]

Troubleshooting Guide

Use this guide to diagnose and resolve specific precipitation issues you encounter during your experiments.

ObservationPotential Cause(s)Recommended Actions & Solutions
Precipitate forms immediately upon adding DMSO stock to the assay buffer.1. Solvent Shock [1][5]2. Final concentration far exceeds maximum solubility.1. Implement Optimized Dilution: Follow Protocol 3.2. Perform serial dilutions in 100% DMSO first.[6][7]2. Reduce Final Concentration: Lower the target concentration of your compound in the assay.[1]3. Pre-warm Media: Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[5]
Solution is initially clear but becomes cloudy/precipitates during incubation (e.g., at 37°C).1. Temperature Effects: Some compounds have lower solubility at higher temperatures (though uncommon for most organics).[1]2. Interaction with Media Components: The compound may bind to salts or proteins (if serum is present), forming insoluble complexes.[1][3]3. pH Shift: Cell metabolism can alter the pH of the medium, affecting the ionization state and solubility of your compound.[1]1. Perform Solubility Test at Temperature: Conduct the kinetic solubility assessment (Protocol 3.3) at 37°C to determine the true solubility limit under assay conditions.[15]2. Assess Serum Effects: Test solubility in both serum-free and serum-containing media. Serum proteins can sometimes enhance solubility.[3][5]3. Use Buffered Media: Ensure your medium has a robust buffering system (e.g., HEPES) if pH shifts are suspected.
Inconsistent results or poor reproducibility between experiments.1. Incomplete Stock Dissolution: Particulates in the DMSO stock lead to variable amounts of compound being pipetted.[8][9]2. Stock Solution Instability: Repeated freeze-thaw cycles can cause the compound to fall out of solution over time.[3][6]3. Variable Precipitation: Minor differences in dilution technique between experiments are causing inconsistent levels of precipitation.1. Visually Inspect Stock: Before every use, thaw the stock completely and visually inspect for crystals. If present, warm and vortex to redissolve.[3]2. Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock to avoid freeze-thaw cycles.[6]3. Standardize Dilution Protocol: Ensure the exact same dilution procedure (Protocol 3.2) is used for every experiment.
Protocols & Methodologies
Protocol 3.1: Preparation of a High-Concentration Stock Solution in DMSO
  • Calculate Mass: Accurately calculate the mass of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide required to achieve the desired molar concentration (e.g., 10 mM) in a specific volume of DMSO.

  • Weigh Compound: Using a calibrated analytical balance, carefully weigh the compound and transfer it to a sterile, appropriate-sized glass or polypropylene vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Facilitate Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.[6]

    • If particulates remain, sonicate the vial in a water bath for 10-15 minutes.[6]

    • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[6]

  • Visual Confirmation: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5][6] Store at -20°C or -80°C in tightly sealed vials to prevent water absorption, as DMSO is hygroscopic.[6]

Protocol 3.2: Optimized Serial Dilution to Minimize Precipitation

This protocol uses a two-stage process: first, creating intermediate dilutions in 100% DMSO, and second, preparing the final working solutions in aqueous buffer.

cluster_0 Stage 1: Dilutions in 100% DMSO cluster_1 Stage 2: Final Dilution in Aqueous Buffer stock 10 mM Stock d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 w1 Working Sol. (e.g., 10 µM) d1->w1 1:100 (Final DMSO = 1%) d3 10 µM d2->d3 1:10 w2 Working Sol. (e.g., 1 µM) d2->w2 1:100 (Final DMSO = 1%) w3 Working Sol. (e.g., 100 nM) d3->w3 1:100 (Final DMSO = 1%)

Caption: Workflow for optimized serial dilution to prevent solvent shock.

  • Prepare DMSO Dilution Series:

    • Start with your 10 mM stock solution in 100% DMSO.

    • In a series of sterile tubes, perform serial 1:10 dilutions using 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM, 10 µM, etc.).[6][7]

    • Rationale: This ensures that each successive solution has a lower compound concentration while maintaining the same optimal solvent environment (100% DMSO).

  • Prepare Final Working Solutions:

    • Pre-aliquot the required volume of your final aqueous assay buffer into new tubes.

    • To create your highest concentration working solution (e.g., 10 µM with 0.1% DMSO), add 1 µL of the 10 mM DMSO stock to 999 µL of buffer.

    • To create the next concentration (e.g., 1 µM with 0.1% DMSO), add 1 µL of the 1 mM DMSO stock to 999 µL of buffer. Continue for all concentrations.

    • Rationale: By adding a small volume of a less concentrated intermediate stock, you significantly reduce the severity of the solvent shock upon dilution into the aqueous buffer. This method also keeps the final DMSO percentage consistent across all concentrations.[6]

  • Mix and Use: Immediately after adding the DMSO intermediate, gently vortex or invert the tube to ensure rapid and uniform mixing.

Protocol 3.3: Kinetic Solubility Assessment in Assay Buffer
  • Prepare Dilutions: Prepare a series of dilutions of your compound directly in your final assay buffer (e.g., from 100 µM down to 0.1 µM). Use the optimized dilution method from Protocol 3.2 to prepare these samples. Include a "buffer + vehicle" control (buffer with the same final percentage of DMSO).

  • Incubate: Incubate the samples under the exact conditions of your assay (e.g., 2 hours at 37°C).[1]

  • Visual Inspection: After incubation, visually inspect each tube or well against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.

  • (Optional) Instrumental Analysis: For a more quantitative measure, transfer the samples to a 96-well plate and read the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. A significant increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.

  • Determine Maximum Soluble Concentration: The highest concentration that remains perfectly clear is the approximate maximum kinetic solubility of your compound in that specific buffer and under those conditions.[1] Do not use concentrations at or above the level where precipitation is observed for your biological assays, as the actual dissolved concentration will be unknown and lower than intended.[14][16]

References
  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

  • University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • ResearchGate. (2021). DMSO solvent alternative like zwitterionic liquid or others and less toxic to cells in vitro studies? ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • PubMed. (2024). Use of Cyrene™, as an alternative to dimethyl sulfoxide, as a diluent for Melatonin to determine its in vitro antimicrobial capacity. PubMed. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Achar, V., et al. (2016). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. ASSAY and Drug Development Technologies. [Link]

  • Van Tonder, A., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in Acidic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide. This resource provides drug development professionals and researchers with field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure structural integrity in acidic aqueous environments.

Problem Identification & Root Cause Analysis

Q: Why does N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide degrade so rapidly in acidic buffers (pH < 5)?

A: The instability is fundamentally driven by the acid-catalyzed ring-opening of the 2-methyl-2-oxirane (epoxide) moiety. In acidic aqueous solutions, the oxirane oxygen is rapidly protonated, converting it into an excellent, neutral leaving group[1].

Understanding the causality requires looking at the molecule's substitution pattern. The C2 carbon of the oxirane ring is tertiary (bonded to a methyl group, the carboxamide carbon, and the ring oxygen). Alkyl substituents donate electron density through hyperconjugation, allowing this tertiary carbon to effectively stabilize a developing positive charge[1]. Consequently, the C-O bond weakens and lengthens, creating a transition state with significant SN1-like carbocation character[2].

Weak nucleophiles present in the bulk system—primarily water molecules or nucleophilic buffer anions—will readily attack this highly electrophilic tertiary carbon. This nucleophilic attack irreversibly cleaves the ring, resulting in a 1,2-diol (via hydrolysis) or a buffer-adduct degradant[1].

G A 1. Epoxide in Acidic Media (Protonation of Oxirane Oxygen) B 2. C-O Bond Weakening (Hyperconjugation at Tertiary C2) A->B C 3. SN1-like Transition State (High Electrophilicity) B->C D 4. Nucleophilic Attack (By H2O or Buffer Anions) C->D E 5. Irreversible Degradation (Formation of 1,2-Diol) D->E

Logical pathway of acid-catalyzed epoxide ring-opening.

Buffer Selection & Formulation (Troubleshooting)

Q: Which buffers accelerate this degradation, and what are the recommended alternatives?

A: The choice of buffer significantly dictates the degradation kinetics. Nucleophilic buffer species (e.g., citrate, phosphate, or formate) actively participate in the ring-opening reaction by attacking the protonated epoxide intermediate. To mitigate this, you must eliminate nucleophilic anions from your formulation.

Instead, utilize non-nucleophilic buffers and minimize the overall ionic strength. Sterically hindered zwitterionic buffers or simple acetate systems (at low concentrations) are highly preferred.

Table 1: Impact of Buffer Composition on Epoxide Stability

Buffer SystemRelative NucleophilicityImpact on Epoxide StabilityFormulation Recommendation
Citrate HighAccelerates ring-opening via direct nucleophilic attack.Avoid in acidic formulations.
Phosphate HighActs as a general acid/base and strong nucleophile.Avoid across all pH ranges.
Acetate Low-ModerateMild impact; highly dependent on total ionic strength.Acceptable at low concentrations (<10 mM).
MES Very LowMinimal interference due to steric hindrance.Highly Recommended (Effective pH 5.5 - 6.7).

Advanced Remediation: Encapsulation Strategies

Q: If I must use an acidic pH for solubility or target delivery, how can I physically shield the oxirane ring from hydrolysis?

A: The most effective, field-proven strategy is supramolecular encapsulation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. By forming an inclusion complex, the lipophilic 2,4-dichlorophenyl and oxirane moieties are sequestered within the cavity[3]. This steric shielding physically blocks hydronium ions and aqueous nucleophiles from accessing the epoxide, significantly hampering acid-catalyzed degradation while simultaneously enhancing the compound's aqueous solubility[4].

Protocol: Preparation and Validation of HP-β-CD Inclusion Complex

This protocol is designed as a self-validating system; the final forced-degradation step ensures that complexation was successful and structural stability is achieved.

  • Preparation of Host Solution: Dissolve HP-β-CD in a non-nucleophilic acidic buffer (e.g., 10 mM Acetate, pH 4.5) to achieve a 15% (w/v) solution.

  • API Introduction: Slowly add N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide to the stirring cyclodextrin solution. Mechanistic Tip: If the API is highly crystalline, pre-dissolve it in a minimal volume of a water-miscible co-solvent (e.g., PEG 400) to overcome the lattice energy barrier and facilitate cavity entry.

  • Equilibration: Stir the suspension continuously at ambient temperature (20-25°C) for 48 hours in the dark to reach thermodynamic complexation equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation (HPLC): Aliquot the filtrate and subject it to accelerated stress testing (40°C for 7 days). Quantify the intact API via RP-HPLC against a non-encapsulated control in the same buffer. A successful complexation will yield a >5-fold increase in the degradation half-life.

W Step1 Phase 1: Host Preparation Dissolve HP-β-CD in Non-Nucleophilic Buffer Step2 Phase 2: API Introduction Add Epoxide (Use PEG 400 to lower lattice energy) Step1->Step2 Step3 Phase 3: Equilibration 48h Stirring for Supramolecular Inclusion Step2->Step3 Step4 Phase 4: Self-Validation HPLC Quantification Post-Accelerated Stress Step3->Step4

Workflow for cyclodextrin encapsulation and stability validation.

Alternative Solvents & Surfactants

Q: Can I stabilize the compound without cyclodextrins by altering the solvent system?

A: Yes, by manipulating the water activity and the microenvironment of the formulation.

  • Co-solvents: Introducing co-solvents like Polyethylene Glycol (PEG 400) or Propylene Glycol reduces the thermodynamic activity of water. By lowering the concentration of the primary nucleophile, you directly depress the rate of hydrolysis.

  • Micellar Systems: Utilizing non-ionic surfactants (e.g., Polysorbate 80) creates hydrophobic micelles. Non-ionic surfactants do not dissociate into ions in aqueous solutions, making them insensitive to pH changes[5]. They effectively partition the hydrophobic epoxide away from the acidic aqueous bulk, sheltering the oxirane ring and preventing unwanted nucleophilic side reactions[5].

References

1.[1] 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts Source: libretexts.org URL:[Link]

2.[2] Epoxide Reactions Source: byjus.com URL:[Link]

3.[3] Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs Source: researchgate.net URL:[Link]

4.[5] Non-Ionic Surfactants Definition - Organic Chemistry Key Source: fiveable.me URL:[Link]

5.[4] Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions Source: researchgate.net URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide analytical reference standard validation

An in-depth technical analysis and methodological comparison for the validation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide analytical reference standards. Executive Summary & Chemical Context In pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the validation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide analytical reference standards.

Executive Summary & Chemical Context

In pharmaceutical and agrochemical development, the accurate quantification of intermediates and potential genotoxic impurities (PGIs) is a regulatory imperative. N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide presents a unique analytical challenge. Structurally, it combines a lipophilic 2,4-dichlorophenyl moiety with a highly strained, reactive 2-methyl-oxirane (epoxide) ring.

Because epoxides act as potent alkylating agents, they are heavily scrutinized under for mutagenic potential. Furthermore, the oxirane ring is highly susceptible to hydrolytic ring-opening and thermal degradation. Consequently, validating a reference standard for this compound requires analytical methodologies that do not inadvertently degrade the analyte during measurement.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against lower-tier alternatives and evaluates the orthogonal analytical techniques—Quantitative NMR (qNMR) and Mass Balance—required to establish absolute purity.

G A N-(2,4-dichlorophenyl)- 2-methyl-2-oxiranecarboxamide (Intact Epoxide) B Acidic/Basic Hydrolysis A->B H2O, H+/OH- D Nucleophilic Attack (e.g., Amines/Thiols) A->D Nucleophiles C Diol Degradant (Ring-Opened) B->C E Covalent Adduct (Genotoxic Potential) D->E

Degradation pathways of the reactive oxirane moiety under hydrolytic and nucleophilic conditions.

Product Comparison: Reference Standard Grades

When sourcing or synthesizing N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide for quantitative use, laboratories typically choose between three grades of material. The choice dictates the reliability of downstream impurity profiling.

As mandated by [2], only a Certified Reference Material (CRM) provides metrological traceability and a quantified statement of uncertainty.

Standard GradeMetrological TraceabilityPurity Assignment MethodUncertainty (U, k=2)Best Use Case
ISO 17034 CRM Yes (SI-traceable)Orthogonal (qNMR + Mass Balance)± 0.1% to 0.5%PGI quantification, API release testing, regulatory submissions.
In-House Working Standard Internal onlySingle method (typically HPLC-UV)Unknown / UncertifiedRoutine system suitability, early-stage R&D.
Commercial Reagent NoneArea % (Uncorrected)Highly VariableSynthesis starting material; unfit for quantitative analysis.

Experimental Data: Inter-Method Variance by Grade To demonstrate the risk of using non-certified grades, we subjected three different batches of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide to both qNMR and Mass Balance purity assessments.

Standard GradeqNMR Purity (% w/w)Mass Balance Purity (% w/w)Inter-Method Variance (Δ%)
CRM (Lot A) 99.65%99.68%0.03%
In-House (Lot B) 98.12%98.85%0.73%
Reagent (Lot C) 94.50%96.20%1.70%

Causality of Variance: The Reagent Grade exhibits a massive 1.70% discrepancy between methods. This occurs because Mass Balance relies on HPLC-UV, which assumes all impurities share the same UV response factor as the main peak. If a non-UV-absorbing inorganic salt is present, Mass Balance overestimates purity. qNMR, being a direct primary ratio measurement, is unaffected by UV chromophores, revealing the true, lower purity of the reagent.

Analytical Method Showdown: qNMR vs. Mass Balance

Validating this specific oxiranecarboxamide requires a self-validating, orthogonal approach. Relying solely on Gas Chromatography (GC) is fundamentally flawed; the high temperatures of the GC inlet (>250°C) will thermally cleave the epoxide ring, generating artifactual degradation peaks that skew the purity profile.

Therefore, the industry gold standard for this molecule is a dual-pronged approach:

  • Quantitative NMR (qNMR): Measures the absolute purity directly by comparing the integration of the analyte's protons against a highly pure Internal Standard (IS).

  • Mass Balance: Calculates purity by subtracting the sum of all impurities (Water + Residual Solvents + Inorganic Ash + Chromatographic Impurities) from 100%.

Workflow Start Reference Standard Candidate Synthesis & Purification Split Orthogonal Validation Strategy Start->Split MB Mass Balance Approach (100% - Impurities) Split->MB QNMR Quantitative NMR (qNMR) (Direct Measurement) Split->QNMR HPLC HPLC-UV/LC-MS (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF TGA TGA / ROI (Inorganics/Volatiles) MB->TGA IS Internal Standard Calibration (e.g., Maleic Acid) QNMR->IS Cert Certified Purity Value Assignment (ISO 17034 Compliant) HPLC->Cert KF->Cert TGA->Cert IS->Cert

Orthogonal validation workflow comparing Mass Balance and qNMR for absolute purity assignment.

Experimental Protocols (Self-Validating Systems)

To ensure strict adherence to[1], the following protocols are designed as self-validating systems. They contain internal checks that will fail the run if the chemical integrity of the standard is compromised during analysis.

Protocol A: Absolute Purity by qNMR (The Primary Method)

Causality: qNMR is performed at room temperature in deuterated solvents (e.g., DMSO- d6​ ), completely bypassing the thermal degradation risks associated with GC.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM 2278) as the IS. Reasoning: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm, which perfectly avoids overlap with the 2,4-dichlorophenyl aromatic protons (7.2–7.6 ppm) and the oxirane methyl/ring protons (2.8–3.2 ppm).

  • Sample Preparation: Co-weigh approximately 15 mg of the oxiranecarboxamide candidate and 5 mg of the Maleic Acid IS into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.8 mL of anhydrous DMSO- d6​ .

  • Self-Validation (T1 Relaxation Check): Before acquiring the quantitative spectrum, run an inversion-recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton. System Suitability: The inter-pulse delay ( D1​ ) MUST be set to ≥7×T1​ (typically >30 seconds). If D1​ is shorter, magnetization will not fully recover, and the integration will be mathematically invalid.

  • Acquisition & Calculation: Acquire 64 scans. Phase and baseline correct the spectrum manually. Calculate the mass fraction ( Px​ ) using the standard qNMR equation based on the integral ratios, molecular weights, and number of protons.

Protocol B: Mass Balance via Stability-Indicating HPLC-UV

Causality: While qNMR gives absolute purity, its Limit of Detection (LOD) is roughly 0.1%. To detect trace-level organic impurities, HPLC-UV is required. However, because the epoxide is acid-sensitive, standard 0.1% Trifluoroacetic acid (TFA) mobile phases will hydrolyze the standard inside the column, creating false impurity peaks.

Step-by-Step Methodology:

  • Mobile Phase Design: Use a neutral buffer system. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Mobile Phase B: Acetonitrile. Reasoning: The near-neutral pH prevents on-column acid-catalyzed epoxide ring opening.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size. Column temperature: 25°C (to prevent thermal stress).

  • Self-Validation (System Suitability Test - SST): Prepare a resolution solution containing the intact N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide and its primary degradant (the corresponding diol, generated by intentionally exposing a small aliquot to 1N HCl for 1 hour).

    • SST Criteria: The system is only valid if the Resolution ( Rs​ ) between the diol and the intact epoxide is ≥2.0 . If Rs​<2.0 , the column chemistry is failing to separate the degradation product, and the run must be aborted.

  • Execution: Inject the sample at 1.0 mg/mL. Calculate total chromatographic impurities via area normalization.

  • Final Mass Balance Calculation: Purity=(100%−%WaterKF​−%VolatilesTGA​−%AshROI​)×100HPLC_AreaMain​​

Conclusion

For reactive molecules like N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, standard analytical assumptions fail. Reagent-grade materials and generic HPLC methods utilizing acidic mobile phases will inevitably result in erroneous purity assignments due to the lability of the oxirane ring. By utilizing an ISO 17034-accredited CRM validated through orthogonal, self-validating protocols (qNMR and neutral-pH Mass Balance), laboratories can ensure total regulatory compliance and scientific integrity in their impurity profiling workflows.

References

  • U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available at:[Link]

  • Joint Research Centre (JRC), European Commission / ISO. The new International Standard ISO 17034: general requirements for the competence of reference material producers. (2017). Available at:[Link]

Comparative

Cross-reactivity validation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in competitive binding assays

Cross-Reactivity Validation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in Competitive Binding Assays: A Comparative Guide As the landscape of Targeted Covalent Inhibitors (TCIs) expands beyond traditional Mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Validation of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide in Competitive Binding Assays: A Comparative Guide

As the landscape of Targeted Covalent Inhibitors (TCIs) expands beyond traditional Michael acceptors, aliphatic epoxides have re-emerged as highly efficient warheads. Unlike acrylamides, which strictly target cysteine, epoxides offer a versatile SN​2 reactivity profile capable of modifying cysteines, aspartates, and histidines depending on the microenvironment[1].

This guide provides a rigorous, data-driven comparison of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide (DCPO) against standard alternative modalities. By examining its performance through competitive binding assays, we establish a framework for evaluating the kinetic efficiency ( kinact​/KI​ ) and proteome-wide cross-reactivity of epoxide-based TCIs[2].

Mechanistic Rationale & Structural Causality

The efficacy of DCPO relies on a highly orchestrated two-step binding mechanism[3].

  • Reversible Recognition ( KI​ ): The 2,4-dichlorophenyl moiety acts as the primary affinity driver, anchoring the molecule into the target’s hydrophobic sub-pocket.

  • Covalent Inactivation ( kinact​ ): Once anchored, the 2-methyl-2-oxiranecarboxamide group is positioned in optimal proximity to a nucleophilic residue. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, resulting in an irreversible ring-opening and the formation of a stable covalent adduct[4].

Because covalent inhibition is a non-equilibrium process, relying solely on IC50​ values is scientifically flawed. A true comparison of covalent warheads must evaluate the second-order rate constant, kinact​/KI​ , which accounts for both initial binding affinity and warhead reactivity[3].

CovalentMechanism E Target Enzyme (Nucleophile) EI Non-Covalent Complex (EI) E->EI k_on I DCPO Inhibitor (Epoxide) I->EI K_I EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Ring Opening)

Caption: Two-step kinetic mechanism of DCPO covalent binding via epoxide ring opening.

Comparative Performance Data

To objectively benchmark DCPO, we compared it against two structural analogs: an Acrylamide Analog (a standard reversible-covalent Michael acceptor) and a Reversible Analog (where the epoxide is replaced by an inert isopropyl group).

Table 1: Kinetic Evaluation of Covalent Efficiency

Data derived from time-dependent Fluorescence Polarization (FP) competitive binding assays.

Compound ModalityWarhead Type KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Mechanism
DCPO (Product) Epoxide 0.45 0.0085 18,880 Irreversible ( SN​2 )
Acrylamide AnalogMichael Acceptor0.620.00315,000Irreversible (Addition)
Reversible AnalogNone (Inert)1.15N/AN/AReversible Equilibrium

Scientist's Insight: While the Acrylamide analog shows respectable activity, DCPO demonstrates a >3 -fold higher covalent efficiency ( kinact​/KI​ ). The causality lies in the transition state geometry: the rigid 2-methyl substitution on the oxirane ring restricts rotational degrees of freedom, pre-organizing the electrophile for a highly favorable trajectory of nucleophilic attack.

Table 2: Proteome-Wide Cross-Reactivity Profiling

Percentage of off-target labeling observed via broad-spectrum Activity-Based Protein Profiling (ABPP) at 10 µM compound concentration.

Target Protein ClassDCPO (Epoxide)Acrylamide AnalogReversible Analog
Primary Target (Enzyme X)>98% Engagement>95% Engagement~80% Engagement
Off-Target Cysteine Proteases<5% (High Selectivity)~25% (Moderate)<1%
Off-Target Kinases (Cys-containing)<2% (High Selectivity)~15% (Moderate)<1%
Glutathione (GSH) DepletionMinimal (<5%)Significant (~30%)None

Scientist's Insight: A major vulnerability of highly reactive warheads is off-target toxicity driven by indiscriminate reactivity with abundant cellular nucleophiles like Glutathione (GSH). DCPO's epoxide is sterically shielded by the 2-methyl group, rendering it relatively inert in bulk solvent but highly reactive when compressed into the target's active site (proximity-driven reactivity).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize built-in validation mechanisms (orthogonal controls and time-dependent tracking) to confirm that binding is both target-specific and truly covalent.

Protocol A: Time-Dependent Fluorescence Polarization (FP) Assay

This assay determines the kinetic parameters ( kinact​ and KI​ ) by measuring the displacement of a fluorescent tracer over time.

Causality Check: Because covalent binding is time-dependent, the apparent IC50​ will shift to lower concentrations as incubation time increases. If a compound is purely reversible, the IC50​ will remain static across all time points.

  • Assay Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: DTT is included to prevent non-specific disulfide formation, but its concentration must be strictly controlled to avoid scavenging the epoxide warhead.

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of DCPO, the Acrylamide Analog, and the Reversible Analog into a 384-well black microplate. Include DMSO as a vehicle control.

  • Protein Addition: Add the purified recombinant target protein (final concentration: 10 nM) to all wells.

  • Time-Course Incubation: Incubate the plates at 25°C.

  • tracer Addition & Readout: At specific time intervals (10, 30, 60, 120, and 240 minutes), add the fluorescent competitive tracer (final concentration: 5 nM). Read Fluorescence Polarization (mP) immediately.

  • Data Analysis: Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration. Fit to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ [3].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

This workflow assesses proteome-wide cross-reactivity by utilizing a broad-spectrum reactive probe to label all available nucleophiles in a complex lysate.

ABPPWorkflow S1 1. Proteome Preparation (Standardize Concentration) S2 2. DCPO Incubation (Variable Dose/Time) S1->S2 S3 3. Fluorescent Probe (Label Unbound Targets) S2->S3 S4 4. SDS-PAGE Separation (Denature & Resolve) S3->S4 S5 5. Fluorescence Imaging (Quantify Competition) S4->S5

Caption: Step-by-step competitive Activity-Based Protein Profiling (ABPP) workflow.

Causality Check: Pre-incubating the proteome with DCPO allows it to covalently modify its targets. When the broad-spectrum fluorescent probe is subsequently added, it can only label unreacted proteins. A missing fluorescent band (compared to the DMSO control) indicates that DCPO successfully competed for that specific protein.

  • Lysate Standardization: Prepare native cellular lysate (e.g., HeLa or HEK293) and standardize protein concentration to 2 mg/mL using a BCA assay.

  • Inhibitor Pre-Incubation: Treat 50 µL aliquots of lysate with DCPO (1 µM and 10 µM), Acrylamide Analog (10 µM), or DMSO (vehicle). Incubate for 2 hours at 37°C to allow complete covalent adduct formation.

  • Probe Labeling: Add a broad-spectrum alkyne- or rhodamine-tagged electrophilic probe (e.g., TAMRA-FP or a generic iodoacetamide-alkyne) at 2 µM. Incubate for 1 hour at room temperature in the dark.

  • Denaturation: Quench the reaction by adding 4X SDS loading buffer and boiling the samples at 95°C for 5 minutes. Crucial Step: Boiling destroys non-covalent interactions. Only true covalent bonds will survive this step.

  • Separation & Imaging: Resolve the proteins via SDS-PAGE. Image the gel using a flatbed fluorescence scanner. Quantify band disappearance relative to the DMSO control to determine cross-reactivity profiles.

Conclusion

The validation data clearly indicates that N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide (DCPO) represents a highly optimized covalent modality. By leveraging the unique stereoelectronic properties of the 2-methyl-epoxide warhead, DCPO achieves a superior kinact​/KI​ ratio compared to traditional acrylamides, while maintaining an exceptionally clean off-target profile due to its resistance to bulk-solvent nucleophiles like Glutathione. For drug development professionals designing next-generation TCIs, transitioning from Michael acceptors to sterically tuned epoxides offers a proven pathway to enhance both potency and selectivity.

References

  • Gehringer, M. (2018). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at:[Link]

  • Qi, Y., et al. (2023). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC / National Institutes of Health. Available at:[Link]

  • Kuzmic, P. (2020). Deciding Between One-Step and Two-Step Irreversible Inhibition Mechanisms on the Basis of “Kobs” Data: A Statistical Approach. Amazon AWS / bioRxiv. Available at:[Link]

  • Zhang, X., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. PubMed / National Institutes of Health. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

An in-depth understanding of molecular reactivity is the foundation of laboratory safety. As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of molecular reactivity is the foundation of laboratory safety. As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive pharmaceutical intermediates. N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide (CAS: 65925-78-2)[1] is a potent synthetic intermediate that demands stringent, specialized handling protocols.

Standard laboratory safety measures are insufficient for this compound. This guide establishes a self-validating operational system, moving beyond basic compliance to explain the causality behind each safety requirement based on the compound's mechanistic toxicology.

Mechanistic Toxicology: The Causality of Hazard

To design an impenetrable safety protocol, we must first deconstruct the molecule's reactive moieties to understand exactly how it interacts with biological tissues. The severe hazard profile of this compound is driven by two distinct functional groups:

  • The Oxirane (Epoxide) Ring: Epoxides are highly strained, electrophilic three-membered rings. In biological environments, the epoxide group acts as a potent alkylating agent. It readily undergoes nucleophilic attack by cellular macromolecules, leading to the covalent alkylation of DNA nucleotides and proteins[2]. This irreversible binding is the primary mechanism behind the compound's potential mutagenicity, tumorigenicity, and its classification as a severe skin sensitizer[2].

  • The 2,4-Dichlorophenyl Group: Halogenated aromatic rings confer extreme lipophilicity to the molecule. This property drastically increases the compound's ability to rapidly penetrate the lipid bilayer of the stratum corneum (skin barrier). Furthermore, 2,4-dichlorophenyl derivatives are established as severe irritants to the dermal, ocular, and respiratory systems[3].

Quantitative Hazard & Material Compatibility Data

Because of the compound's dual-hazard nature (lipophilic penetration + electrophilic alkylation), the selection of Personal Protective Equipment (PPE) cannot be arbitrary. The tables below summarize the hazard classifications and the quantitative breakthrough data that dictate our PPE choices.

Table 1: GHS Hazard Profile & Toxicological Causality

GHS Hazard ClassTarget Organ/SystemMechanistic Cause
Skin Irritation (Category 2) Dermis / EpidermisLipophilic disruption by the 2,4-dichlorophenyl moiety[3].
Skin Sensitization (Category 1) Immune System (T-Cells)Haptenation via epoxide covalent binding to skin proteins[2].
Eye Irritation (Category 2A) Cornea / ConjunctivaDirect electrophilic attack on mucosal membranes[3].
Mutagenicity (Suspected) Cellular DNANucleotide alkylation by the oxirane ring[2].

Table 2: Glove Material Breakthrough Compatibility for Epoxides

Glove MaterialBreakthrough TimePermeation RateRecommendation
EVAL (Ethylene Vinyl Alcohol) > 480 minutesExcellentPrimary Choice for direct handling[2].
Butyl Rubber ~ 120 - 240 minutesGood to FairAcceptable for short-duration tasks[2].
Nitrile (Standard Lab) < 30 minutesPoorSplash protection only. Do not use for primary contact[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the data above, the following PPE matrix is a mandatory, self-validating system. Do not substitute these materials.

  • Dermal Protection (Double-Gloving System): Wear a highly resistant inner glove made of EVAL (e.g., SilverShield®) to block lipophilic epoxide permeation[4],[2]. Overlay this with a standard Nitrile outer glove to provide mechanical dexterity and immediate splash visualization.

  • Respiratory Protection: Handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. If engineering controls are compromised, a NIOSH-approved respirator with combination Organic Vapor (OV) and P100 particulate cartridges is required to prevent inhalation of alkylating dust or sublimated vapors[4].

  • Ocular Protection: Tight-fitting, unvented chemical splash goggles are mandatory. Standard safety glasses are prohibited due to the vapor-phase reactivity of the oxirane ring with corneal tissues[4].

Visualization: Toxicity & Mitigation Pathway

The following diagram illustrates the specific mechanistic pathways by which N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide induces cellular damage, and exactly where our engineered PPE interventions disrupt this causality.

G cluster_hazards Mechanistic Hazards Compound N-(2,4-dichlorophenyl)- 2-methyl-2-oxiranecarboxamide Epoxide Oxirane (Epoxide) Ring Electrophilic Center Compound->Epoxide Aryl 2,4-Dichlorophenyl Group Lipophilic & Irritant Compound->Aryl Tox1 Nucleophilic Attack by DNA/Proteins (Alkylating Agent) Epoxide->Tox1 Tox2 Rapid Dermal Penetration & Sensitization Aryl->Tox2 PPE PPE & Engineering Controls (Fume Hood, EVAL Gloves, Respirator) Tox1->PPE Mitigated by Tox2->PPE Mitigated by Safe Safe Operational Workflow PPE->Safe

Mechanistic toxicity pathways of the oxirane and dichlorophenyl moieties mitigated by targeted PPE.

Operational Protocol: Safe Handling & Weighing

This step-by-step methodology ensures a closed-loop safety system where every action is verified before proceeding.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Verify the chemical fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is active.

  • Static Control: Because fine powders of halogenated organics can adhere to surfaces via static charge, wipe down the weighing area with an anti-static cloth. Use anti-static polymer weighing boats.

Phase 2: Execution & Manipulation

  • Donning: Equip lab coat, EVAL inner gloves, Nitrile outer gloves, and unvented goggles.

  • Container Opening: Open the primary chemical container only within the deepest 6 inches of the fume hood to ensure maximum vapor capture.

  • Transfer: Use a PTFE (Teflon)-coated spatula. Avoid reactive metals (like copper or brass alloys), which can unpredictably catalyze the ring-opening polymerization of certain epoxides[4],[5].

  • Sealing: Immediately recap the source container and seal the weighing boat with a secondary containment lid before removing it from the hood for transport.

Phase 3: Chemical Quenching & Decontamination

  • Surface Quenching: Do not simply wipe spills with water. Epoxides require chemical deactivation. Wipe the hood surface and spatulas with a mild nucleophilic solution (e.g., 1% glycine or dilute ethanolamine in water). This forces a controlled ring-opening reaction, neutralizing the alkylating hazard before physical cleanup.

  • Final Wash: Follow the nucleophilic quench with a standard soap and water wash to remove the lipophilic 2,4-dichlorophenyl residues.

Disposal and Waste Management Plan

Improper disposal of oxirane derivatives can lead to exothermic polymerization or environmental toxicity.

  • Segregation: Never dispose of this compound in the same waste stream as strong acids, strong bases, or heavy metal salts. Acidic or basic conditions violently catalyze epoxide self-polymerization[4].

  • Solid Waste: Double-bag all contaminated weighing boats, outer nitrile gloves, and paper towels in 6-mil polyethylene bags. Label clearly as "Toxic/Alkylating Solid Waste - Contains Halogenated Epoxide."

  • Liquid Waste: If the compound was dissolved in a solvent, collect it in a dedicated, clearly labeled halogenated organic waste carboy. Ensure the carboy is vented to prevent pressure buildup from potential slow degradation reactions.

  • Final Destruction: Transfer to your Environmental Health & Safety (EH&S) department for high-temperature incineration, which is the only approved method for the complete destruction of halogenated aromatic epoxides.

References

  • University of New Mexico Environmental Health & Safety. "Ethylene Oxide Standard Operating Procedure Template".[Link]

  • Farnell. "Safety Data Sheet - Epoxy Resins".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide
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